3-(3-(furan-3-yl)-1H-pyrazol-4-yl)propanoic acid 3-(3-(furan-3-yl)-1H-pyrazol-4-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 2098006-46-1
VCID: VC3153371
InChI: InChI=1S/C10H10N2O3/c13-9(14)2-1-7-5-11-12-10(7)8-3-4-15-6-8/h3-6H,1-2H2,(H,11,12)(H,13,14)
SMILES: C1=COC=C1C2=C(C=NN2)CCC(=O)O
Molecular Formula: C10H10N2O3
Molecular Weight: 206.2 g/mol

3-(3-(furan-3-yl)-1H-pyrazol-4-yl)propanoic acid

CAS No.: 2098006-46-1

Cat. No.: VC3153371

Molecular Formula: C10H10N2O3

Molecular Weight: 206.2 g/mol

* For research use only. Not for human or veterinary use.

3-(3-(furan-3-yl)-1H-pyrazol-4-yl)propanoic acid - 2098006-46-1

Specification

CAS No. 2098006-46-1
Molecular Formula C10H10N2O3
Molecular Weight 206.2 g/mol
IUPAC Name 3-[5-(furan-3-yl)-1H-pyrazol-4-yl]propanoic acid
Standard InChI InChI=1S/C10H10N2O3/c13-9(14)2-1-7-5-11-12-10(7)8-3-4-15-6-8/h3-6H,1-2H2,(H,11,12)(H,13,14)
Standard InChI Key AMMMETSQEKZWGY-UHFFFAOYSA-N
SMILES C1=COC=C1C2=C(C=NN2)CCC(=O)O
Canonical SMILES C1=COC=C1C2=C(C=NN2)CCC(=O)O

Introduction

Chemical Structure and Properties

3-(3-(furan-3-yl)-1H-pyrazol-4-yl)propanoic acid is a heterocyclic compound featuring a pyrazole core substituted with both a furan ring and a propanoic acid chain. The structure incorporates several key components:

  • A central 1H-pyrazole ring with nitrogen atoms at positions 1 and 2

  • A furan-3-yl substituent at position 3 of the pyrazole ring

  • A propanoic acid chain (3-carbon carboxylic acid) attached at position 4 of the pyrazole

Based on structural analysis of related compounds, we can infer this molecule possesses characteristic features of similarly substituted pyrazoles. The compound contains multiple hydrogen bond donors and acceptors through its carboxylic acid group and nitrogen atoms, suggesting potential for intermolecular interactions . The presence of the pyrazole-furan system likely contributes to its aromaticity and potential for π-π interactions in biological systems.

While specific physicochemical data for this exact compound is limited in the available literature, comparable pyrazole derivatives with propanoic acid substituents typically exhibit acidic properties due to the carboxylic acid group, with pKa values generally ranging between 4-5.

Structural Comparison with Related Compounds

The target compound shares structural similarities with (3-(furan-3-yl)-1H-pyrazol-4-yl)methanamine (PubChem CID 80239972), differing primarily in the side chain functionality – propanoic acid versus methanamine . Both compounds feature the furan-3-yl group at position 3 of the pyrazole ring, but have different functional groups at position 4.

Table 1: Structural Comparison of 3-(3-(furan-3-yl)-1H-pyrazol-4-yl)propanoic acid with Related Compounds

CompoundCore StructurePosition 3 SubstituentPosition 4 SubstituentKey Differences
3-(3-(furan-3-yl)-1H-pyrazol-4-yl)propanoic acidPyrazoleFuran-3-ylPropanoic acidTarget compound
(3-(furan-3-yl)-1H-pyrazol-4-yl)methanaminePyrazoleFuran-3-ylMethanamineDifferent functional group at position 4
1,3-Diarylpyrazolyl-acylsulfonamidesPyrazoleAryl groupsAcylsulfonamideDifferent substituents at positions 1, 3, and 4

Synthetic Approaches

Vilsmeier-Haack Formylation Pathway

A promising synthetic route may involve the Vilsmeier-Haack formylation reaction, similar to that described for related pyrazole compounds . This approach would likely include:

  • Synthesis of appropriately substituted hydrazones with the furan-3-yl group

  • Treatment with POCl₃ to form 4-formylpyrazole intermediates

  • Knövenagel condensation with malonic acid to obtain trans-acrylic acids

  • Selective reduction of the acrylic acid to yield the desired propanoic acid derivative

This method has proven effective for synthesizing 4-formylpyrazoles as key intermediates for further functionalization, as demonstrated in the preparation of pyrazolyl-acylsulfonamides with anti-tuberculosis properties .

Alternative Approaches

Alternative synthetic strategies might involve:

  • Direct functionalization of pre-formed pyrazole rings with furan substituents

  • Coupling reactions to attach the propanoic acid chain to position 4

  • Modifications of existing pyrazole-propanoic acid derivatives to incorporate the furan moiety

Key Intermediates

Several intermediates are likely crucial in the synthesis of the target compound:

  • 4-Formylpyrazoles (designated as intermediate A in related syntheses)

  • Trans-acrylic acid derivatives (intermediate B)

  • Propanoic acid intermediates (intermediate C)

The strategic conversion between these intermediates would be essential for successfully synthesizing the target compound with high purity and yield.

Analytical Characterization

Spectroscopic Analysis

The analytical characterization of 3-(3-(furan-3-yl)-1H-pyrazol-4-yl)propanoic acid would typically involve:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on related compounds, the proton NMR spectrum would likely show:

  • Characteristic signals for the furan ring protons (typically between δ 6.5-8.0 ppm)

  • The pyrazole C5-H signal (typically around δ 7.5-8.5 ppm)

  • Methylene protons of the propanoic acid chain (around δ 2.5-3.5 ppm)

  • Carboxylic acid proton (broad signal around δ 10-12 ppm)

Mass Spectrometry

The expected molecular formula C₁₀H₁₀N₂O₃ would yield a molecular weight consistent with the expected [M+H]⁺ peak in mass spectrometry.

Infrared Spectroscopy

Characteristic IR absorption bands would likely include:

  • O-H stretching of the carboxylic acid (3300-2500 cm⁻¹)

  • C=O stretching of the carboxylic acid (1700-1725 cm⁻¹)

  • C=N and C=C stretching of the pyrazole and furan rings (1600-1400 cm⁻¹)

Crystallographic Considerations

Crystal structure analysis, similar to that performed for 3-((3-nitrophenyl)sulfonamido)propanoic acid , would provide valuable information about:

  • Bond lengths and angles

  • Molecular conformation

  • Intermolecular interactions in the solid state

  • Hydrogen bonding patterns

Such crystallographic data would be particularly valuable for understanding the three-dimensional structure and potential binding modes of the compound.

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